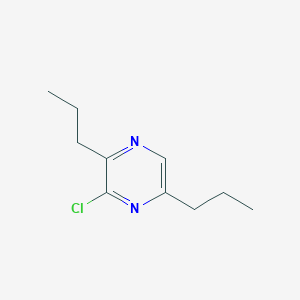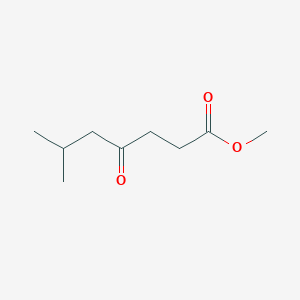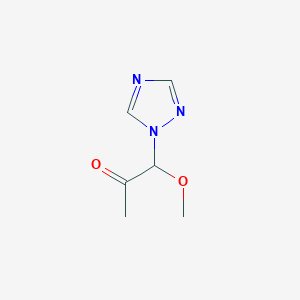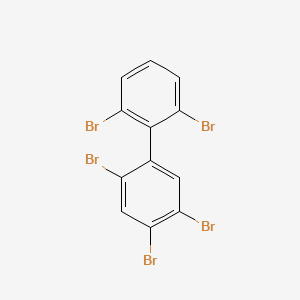
3-Chloro-2,5-dipropylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2,5-dipropylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles that are widely studied for their diverse chemical properties and potential applications in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,5-dipropylpyrazine can be achieved through several methods. One common approach involves the chlorination of 2,5-dipropylpyrazine. This can be done using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2,5-dipropylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-2,5-dipropylpyrazine, while oxidation may produce this compound N-oxide.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,5-dipropylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-2,5-dipropylpyrazine involves its interaction with specific molecular targets and pathways. The chlorine atom and propyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dipropylpyrazine: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
3-Chloro-2,5-dimethylpyrazine: Similar structure but with methyl groups instead of propyl groups, leading to variations in physical and chemical properties.
3-Chloro-2,5-diphenylpyrazine:
Uniqueness
3-Chloro-2,5-dipropylpyrazine is unique due to the presence of both chlorine and propyl groups, which confer specific chemical behaviors and potential uses. Its ability to undergo various reactions and form stable complexes makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
78754-66-2 |
|---|---|
Molekularformel |
C10H15ClN2 |
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
3-chloro-2,5-dipropylpyrazine |
InChI |
InChI=1S/C10H15ClN2/c1-3-5-8-7-12-9(6-4-2)10(11)13-8/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
JOCKNJQKXDBRRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CN=C(C(=N1)Cl)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B14431490.png)









![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)


